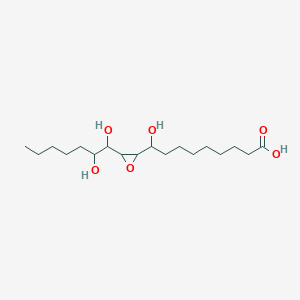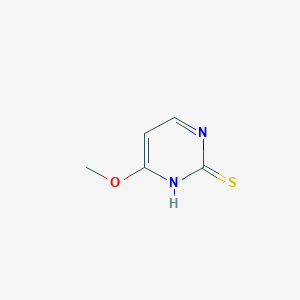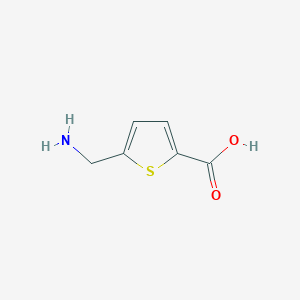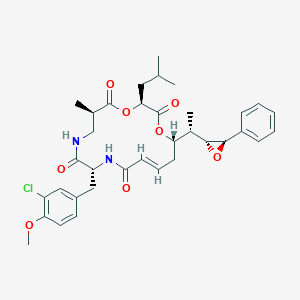
Sipi 644
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with benzopyran intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives and propanamide analogs. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride apart is its unique combination of a benzopyran moiety with a propanamide backbone. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
114460-32-1 |
|---|---|
Molecular Formula |
C24H29ClN2O5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxypropyl]amino]ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-3-24(29)26-11-10-25-14-18(27)15-30-19-8-9-20-21(28)13-22(31-23(20)12-19)17-6-4-16(2)5-7-17;/h4-9,12-13,18,25,27H,3,10-11,14-15H2,1-2H3,(H,26,29);1H |
InChI Key |
QJLGYXDDDCIZDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Canonical SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Synonyms |
4'-methyl-7-((2-hydroxy-3-(beta-propinamidoethyl)amino)propoxy)flavone SIPI 644 SIPI-644 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
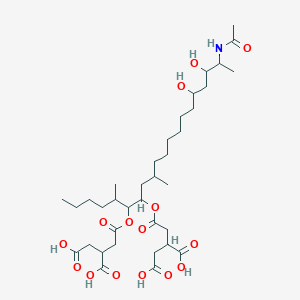
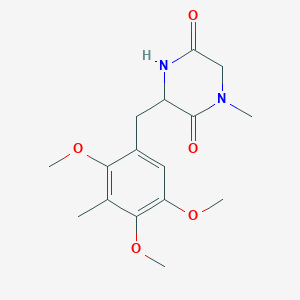
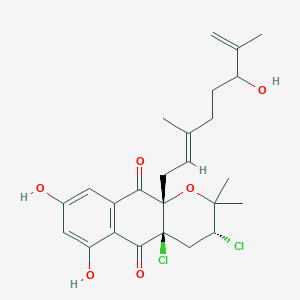
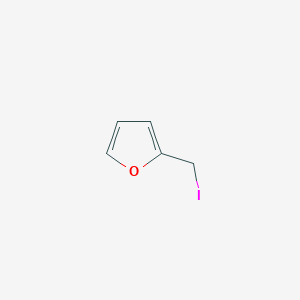
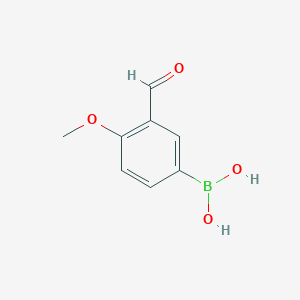
![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
